molecular formula C19H20F3NO4 B3451463 3,5-DIMETHYL 1-(PROPAN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-(PROPAN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3451463
M. Wt: 383.4 g/mol
InChI Key: JNOGOYTWCPNZOD-UHFFFAOYSA-N
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Description

“3,5-DIMETHYL 1-(PROPAN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” is a synthetic organic compound belonging to the dihydropyridine class. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The presence of trifluoromethyl and isopropyl groups in the structure suggests potential pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-DIMETHYL 1-(PROPAN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” typically involves multi-step organic reactions. A common method includes:

    Condensation Reaction: Starting with the condensation of an aldehyde, a β-keto ester, and ammonia or an amine to form the dihydropyridine ring.

    Substitution Reaction: Introducing the trifluoromethyl group via nucleophilic substitution.

    Esterification: Forming the dicarboxylate ester groups under acidic conditions.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification: Using techniques like crystallization, distillation, and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form pyridine derivatives.

    Reduction: Reduction reactions can modify the dihydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, trifluoromethylating agents.

Major Products

    Oxidation Products: Pyridine derivatives.

    Reduction Products: Modified dihydropyridine compounds.

    Substitution Products: Functionalized derivatives with varied pharmacological properties.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Calcium Channel Blockers: Potential use in cardiovascular research.

    Enzyme Inhibition: Studied for inhibitory effects on specific enzymes.

Medicine

    Antihypertensive Agents: Potential application in developing new antihypertensive drugs.

    Anti-inflammatory Agents: Research into anti-inflammatory properties.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use in agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with calcium channels. The dihydropyridine ring structure allows it to bind to the L-type calcium channels, inhibiting calcium influx into cells. This leads to vasodilation and reduced blood pressure. The trifluoromethyl group enhances its binding affinity and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker.

    Amlodipine: Known for its long-acting antihypertensive effects.

    Felodipine: Used in the treatment of hypertension and angina.

Uniqueness

“3,5-DIMETHYL 1-(PROPAN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” is unique due to the presence of the trifluoromethyl group, which can significantly enhance its pharmacological profile compared to other dihydropyridine derivatives.

Properties

IUPAC Name

dimethyl 1-propan-2-yl-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO4/c1-11(2)23-9-14(17(24)26-3)16(15(10-23)18(25)27-4)12-5-7-13(8-6-12)19(20,21)22/h5-11,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOGOYTWCPNZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-DIMETHYL 1-(PROPAN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3,5-DIMETHYL 1-(PROPAN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
3,5-DIMETHYL 1-(PROPAN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
3,5-DIMETHYL 1-(PROPAN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
3,5-DIMETHYL 1-(PROPAN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
3,5-DIMETHYL 1-(PROPAN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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